molecular formula C29H53NO10 B568777 (4R,5R,8R,9S,10S,11R,12S)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-9-hydroxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.2.1.11,4]hexadec-2-en-7-one CAS No. 53066-32-3

(4R,5R,8R,9S,10S,11R,12S)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-9-hydroxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.2.1.11,4]hexadec-2-en-7-one

Cat. No.: B568777
CAS No.: 53066-32-3
M. Wt: 575.74
InChI Key: RJPUHGGFHBYABG-ORLVPWTISA-N
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Description

The compound “(4R,5R,8R,9S,10S,11R,12S)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-9-hydroxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.2.1.11,4]hexadec-2-en-7-one” is a complex organic molecule with multiple chiral centers and functional groups. This compound is characterized by its intricate structure, which includes a tricyclic core, multiple hydroxyl groups, and a dimethylamino substituent. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the tricyclic core, introduction of the hydroxyl groups, and attachment of the dimethylamino substituent. Each step would require specific reaction conditions, such as the use of protecting groups, selective oxidation or reduction, and stereoselective reactions to ensure the correct configuration of the chiral centers.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimizing the synthetic route to maximize yield and purity while minimizing the number of steps and the use of hazardous reagents. This often requires extensive research and development to identify the most efficient and cost-effective methods.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

    Hydrolysis: Cleavage of ester or ether bonds to form alcohols and acids.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., PCC, Jones reagent), reducing agents (e.g., NaBH4, LiAlH4), and nucleophiles (e.g., Grignard reagents, organolithium compounds). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a chiral ligand in asymmetric catalysis.

Biology

In biology, the compound might exhibit interesting biological activities, such as enzyme inhibition or receptor binding, making it a potential lead compound for drug discovery.

Medicine

In medicine, the compound could be investigated for its therapeutic potential in treating various diseases, depending on its biological activity and mechanism of action.

Industry

In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets, such as enzymes, receptors, or nucleic acids. These interactions could involve binding to active sites, altering protein conformation, or modulating signal transduction pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other tricyclic molecules with multiple chiral centers and functional groups, such as certain alkaloids, steroids, or terpenoids.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which could confer distinct biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(4R,5R,8R,9S,10S,11R,12S)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-9-hydroxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.2.1.11,4]hexadec-2-en-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H49NO8/c1-11-21-27(7)13-15(2)29(37-27)16(3)14-28(8,38-29)24(18(5)22(31)19(6)25(33)35-21)36-26-23(32)20(30(9)10)12-17(4)34-26/h13,16-24,26,31-32H,11-12,14H2,1-10H3/t16?,17-,18+,19-,20+,21-,22+,23-,24-,26+,27-,28+,29?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYWPEXUKCPYJP-LIQQWZFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2(C=C(C3(O2)C(CC(O3)(C(C(C(C(C(=O)O1)C)O)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@]2(C=C(C3(O2)C(C[C@](O3)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H49NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
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Q & A

Q1: What can IR spectroscopy tell us about the structure of Erythrolosamine?

A1: While the abstract doesn't provide specific IR spectral data for Erythrolosamine, the research likely focuses on identifying characteristic functional groups present in the molecule. [] For example, we can expect to see IR absorption bands corresponding to:

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